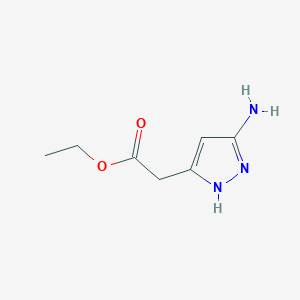

Ethyl 5-amino-1H-pyrazole-3-acetate

Description

Contextualization within Pyrazole (B372694) Chemistry and Heterocyclic Synthesis

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They are of immense interest in organic and medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. mdpi.combeilstein-journals.org Ethyl 5-amino-1H-pyrazole-3-acetate belongs to the subclass of 5-aminopyrazoles, which are distinguished by an amino group at the 5-position of the pyrazole ring. researchgate.net This structural feature makes them particularly valuable as synthons for constructing more complex fused heterocyclic systems. beilstein-journals.orgnih.gov

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. One common method involves the condensation reaction between a β-keto ester and a hydrazine (B178648) derivative. researchgate.net For instance, ethyl 5-amino-1H-pyrazole-3-carboxylate can be synthesized through the condensation of ethyl cyanoacetate (B8463686) with hydrazine hydrate, followed by cyclization. This straightforward approach allows for the generation of a diverse range of pyrazole-based scaffolds for further chemical exploration.

Historical Development and Initial Significance of 5-Aminopyrazole-3-carboxylate Derivatives

The study of 5-aminopyrazole derivatives has a long and rich history, driven by their significant applications in the pharmaceutical and agrochemical industries. nih.govbeilstein-journals.org These compounds have been the subject of extensive research for over a century, with their chemistry being well-documented in scientific literature. nih.gov The initial significance of 5-aminopyrazole-3-carboxylate derivatives stemmed from their potential as precursors for a variety of bioactive molecules.

Researchers have developed numerous synthetic methods to access these valuable heterocyclic systems, often involving the reaction of β-ketonitriles or their derivatives with hydrazines. nih.govbeilstein-journals.org The versatility of these synthetic routes has enabled the creation of a vast library of 5-aminopyrazole derivatives with diverse substitution patterns, each with the potential for unique biological activities.

Structural Features and Chemical Versatility as a Synthetic Synthon

The chemical versatility of this compound as a synthetic synthon is rooted in its distinct structural features. The molecule possesses multiple reactive sites that can be selectively targeted to build more complex molecular architectures.

| Structural Feature | Description | Reactivity |

| Amino Group (-NH2) | Located at the 5-position of the pyrazole ring. | Acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. It is a key functional group for the formation of fused heterocyclic rings. researchgate.net |

| Ester Group (-COOEt) | An ethyl ester group at the 3-position. | Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups. acs.org |

| Pyrazole Ring | The core heterocyclic structure. | The ring itself can undergo various transformations, including electrophilic substitution and cyclization reactions. |

This combination of reactive sites allows for a wide range of chemical modifications, making this compound a highly valuable intermediate in organic synthesis. For example, the amino group can react with bielectrophilic reagents to form fused pyrazoloazines, a class of compounds with significant pharmacological potential. beilstein-journals.orgbeilstein-journals.org

Overview of Key Research Areas and Objectives for Advanced Investigation

Current research involving this compound and its derivatives is focused on several key areas, driven by the continuous search for new and improved therapeutic agents and functional materials.

One major area of investigation is the synthesis of novel fused pyrazole systems. nih.govbeilstein-journals.org Researchers are exploring new synthetic methodologies to create pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other related heterocyclic scaffolds. nih.gov These compounds are of interest due to their structural similarity to purine (B94841) bases found in DNA and RNA, suggesting their potential to interact with biological targets. beilstein-journals.org

Another significant research objective is the exploration of the biological activities of newly synthesized pyrazole derivatives. mdpi.com This includes screening for anticancer, anti-inflammatory, antimicrobial, and other pharmacological properties. mdpi.comresearchgate.net For instance, derivatives of 5-aminopyrazole have been investigated as potential inhibitors of enzymes like p38MAPK and Bruton kinase. mdpi.com

Structure

3D Structure

Properties

CAS No. |

1206694-33-8 |

|---|---|

Molecular Formula |

C7H11N3O2 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)4-5-3-6(8)10-9-5/h3H,2,4H2,1H3,(H3,8,9,10) |

InChI Key |

OJLGFZSGCYBYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=NN1)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 5 Amino 1h Pyrazole 3 Acetate

Reactivity of the Exocyclic Amino Group (–NH2)

The exocyclic amino group at the 5-position of the pyrazole (B372694) ring is a key site for various chemical reactions, enabling the synthesis of a diverse array of derivatives.

Acylation, Sulfonylation, and Alkylation Reactions

The amino group of Ethyl 5-amino-1H-pyrazole-3-acetate readily undergoes acylation and sulfonylation. For instance, it reacts with chloroacetyl chloride to yield 3H-imidazo[1,2-b]pyrazol-2-ol derivatives. Formylation has also been reported through treatment with a mixture of formic acid and acetic anhydride (B1165640), leading to N-formylated products that can be cyclized to form imidazo[1,2-b]pyrazoles under basic conditions.

Alkylation of the amino group provides another avenue for functionalization. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of aminopyrazoles suggests that this reaction is a feasible pathway for introducing alkyl substituents.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type | Reference |

| This compound | Chloroacetyl chloride | 3H-imidazo[1,2-b]pyrazol-2-ol derivative | |

| This compound | Formic acid-acetic anhydride | N-formylated derivative |

Condensation Reactions and Imine Formation

The amino group can participate in condensation reactions with various carbonyl compounds to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, condensation reactions with aromatic aldehydes have been reported to yield the corresponding arylidene derivatives.

Diazotization and Subsequent Transformations (e.g., Triazine Formation)

The amino group of this compound can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can undergo various transformations. For instance, coupling of the diazonium salt of ethyl 3-amino-1H-pyrazole-4-carboxylate with activated methylene (B1212753) compounds leads to the formation of pyrazolo[5,1-c] researchgate.netnih.govtriazine derivatives. researchgate.net While this example pertains to a structural isomer, it highlights the potential of diazotization reactions for this class of compounds. The synthesis of 1,3,5-triazine (B166579) derivatives often involves the trimerization of nitriles or the reaction of amidines with various reagents. wikipedia.orggoogle.com The amino group of the pyrazole could potentially be converted to a nitrile or amidine to participate in such cyclization reactions.

Transformations Involving the Ester Moiety (–COOEt)

The ethyl ester group at the 3-position of the pyrazole ring offers another handle for chemical modification, allowing for the synthesis of carboxylic acids, amides, and other ester derivatives.

Hydrolysis to Carboxylic Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, alkaline hydrolysis of ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a related compound, yields 5-acetyl-1H-pyrazole-3-carboxylic acid. researchgate.net This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions.

Transesterification and Amidation Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of a catalyst. This allows for the introduction of various alkyl or aryl groups into the ester functionality.

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction is crucial for the synthesis of many biologically active compounds. For instance, pyrazole carboxylic acids, which can be obtained from the hydrolysis of the corresponding esters, can be coupled with amines to form amide derivatives. nih.govnih.gov

Table 2: Transformations of the Ester Moiety

| Transformation | Reagents/Conditions | Product Type | Reference |

| Hydrolysis | Alkaline conditions | Carboxylic acid | researchgate.net |

| Amidation | Amine, coupling agents | Amide | nih.govnih.gov |

Table 3: Chemical Compounds Mentioned

Reactivity of the Pyrazole Ring System

The pyrazole ring is an electron-rich heterocyclic system, which makes it amenable to various organic transformations. nih.gov The reactivity of the pyrazole scaffold is characterized by the presence of three nucleophilic positions (N1, N2, C4) and two electrophilic ones (C3, C5). nih.gov In the specific case of this compound, the presence of the amino group at the C5 position and the ester group at the C3 position significantly influences the ring's reactivity. 5-aminopyrazoles are recognized as polyfunctional compounds with three primary nucleophilic centers: the exocyclic 5-NH₂ group, the endocyclic 1-NH group, and the carbon at the 4-position (4-CH). nih.gov The established order of reactivity for these nucleophilic sites is generally 5-NH₂ > 1-NH > 4-CH. nih.gov This inherent reactivity makes these compounds valuable synthons for creating fused heterocyclic systems. nih.gov

Electrophilic Aromatic Substitution Patterns

The pyrazole nucleus is generally susceptible to electrophilic substitution, which preferentially occurs at the C4 position. nih.govrrbdavc.orgmdpi.comnih.gov This is due to the electronic distribution within the aromatic ring. However, the reaction's course and efficiency can be influenced by various factors, including the nature of the substituents on the ring and the reaction conditions.

Research has shown that in 5-aminopyrazoles, the C4 carbon actively participates in electrophilic aromatic substitutions. nih.gov For instance, in a three-component heterocyclization reaction involving 5-aminopyrazoles, the reactivity was found to be directly proportional to the electrophilicity of the heterocyclic substrate. acs.org However, competition between nucleophilic sites can occur. In one study, it was observed that when the R¹ group on a 1H-pyrazol-5-amine was bulky (e.g., tert-butyl), the rate of electrophilic aromatic substitution at the C4 position was significantly slowed. nih.gov This decrease in rate allowed a competitive aza-Michael addition to occur at the N-1 position, leading to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative as a side product. nih.gov

Nucleophilic Additions and Ring Modifications

The nucleophilic character of the amino group and the ring nitrogens in this compound is pivotal for its role in constructing fused heterocyclic systems. The exocyclic 5-amino group, being the most nucleophilic site, readily engages in reactions with biselectrophilic reagents, leading to cyclization and the formation of new rings. nih.gov This reactivity is extensively exploited in the synthesis of various pyrazolo-fused azines. nih.gov

A primary application is the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents, such as β-enaminones and β-haloenones. mdpi.commdpi.com The reaction proceeds via a cyclocondensation mechanism where the pyrimidine (B1678525) ring is constructed onto the pyrazole core. mdpi.com The regioselectivity of this reaction is a critical aspect, often dictated by the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic nitrogen, which directs the initial attack. researchgate.net For example, the reaction of 5-aminopyrazoles with diethyl malonate leads to pyrazolo[1,5-a]pyrimidine-5,7-diones. nih.gov

Another significant ring modification involves the synthesis of pyrazolo[3,4-d]pyrimidines . One method involves reacting ortho-amino pyrazole esters with various nitriles under basic conditions, which results in cyclization to the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov Similarly, the reaction of ethyl 5-amino-3-phenylpyrazole-4-carboxylate with benzoylisothiocyanate, followed by treatment with sodium ethoxide, yields pyrazolo[3,4-d]pyrimidine derivatives. nih.gov

The table below summarizes key ring modification reactions starting from 5-aminopyrazole derivatives.

| Starting 5-Aminopyrazole Derivative | Reagent(s) | Fused Heterocyclic Product | Reference(s) |

| 5-Aminopyrazole | β-Dicarbonyl compounds, β-Enaminones | Pyrazolo[1,5-a]pyrimidines | mdpi.commdpi.com |

| 5-Aminopyrazole | Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-dione | nih.gov |

| Ortho-amino ester of pyrazole | Aliphatic/Aromatic nitriles | Pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 5-Aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | nih.gov |

| Ethyl 5-amino-3-phenylpyrazole-4-carboxylate | Benzoylisothiocyanate, Sodium ethoxide | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Aminopyrazoles | Alkynyl aldehydes | Pyrazolo[3,4-b]pyridines | nih.gov |

Studies on Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes and predicting product formation. The synthesis of fused heterocycles from this compound and related compounds often involves multi-step cascade or one-pot reactions where intermediates are generated and consumed in situ.

The most common method for synthesizing 5-aminopyrazoles themselves involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org The mechanism proceeds through the initial nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon to form a hydrazone intermediate . This intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon to yield the final 5-aminopyrazole ring. beilstein-journals.org

In the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, a one-flask method utilizing N,N-substituted amides in the presence of PBr₃ has been developed. mdpi.com Mechanistic studies revealed that these reactions proceed through Vilsmeier amidination and imination steps. A key intermediate, conceived as the chemical equivalent of 4-(iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine , was identified. mdpi.com This intermediate undergoes sequential intermolecular heterocyclization to form the final fused pyrimidine ring. mdpi.com

The formation of pyrazolo[3,4-b]pyridines from the reaction of 5-aminopyrazoles with enaminones in acetic acid is proposed to occur via the generation of a new enaminone intermediate . This is followed by a condensation and cyclization step involving the C4 position of the pyrazole and the carbonyl group of the enaminone. nih.gov When reacting with nonsymmetrical 1,3-dicarbonyl compounds, the regioselectivity is determined by the relative electrophilicity of the two carbonyl groups, with the more electrophilic carbonyl reacting first. mdpi.com

The table below highlights some of the key proposed intermediates in the reactions of aminopyrazoles.

| Reaction Type | Proposed Key Intermediate(s) | Final Product Class | Reference(s) |

| Synthesis of 5-Aminopyrazoles | Hydrazone | 5-Aminopyrazole | beilstein-journals.org |

| Vilsmeier Heterocyclization | 4-(Iminomethyl)-1,3-diphenyl-1H-pyrazol-5-yl-formamidine equivalent | Pyrazolo[3,4-d]pyrimidine | mdpi.com |

| Acid-catalyzed cyclization with enaminones | New enaminone intermediate | Pyrazolo[3,4-b]pyridine | nih.gov |

Synthesis and Chemical Transformations of Advanced Derivatives from Ethyl 5 Amino 1h Pyrazole 3 Acetate

Construction of Fused Heterocyclic Systems

The inherent reactivity of the 5-aminopyrazole nucleus is extensively utilized for creating fused ring systems of significant medicinal and material science interest. beilstein-journals.orgnih.gov These reactions typically involve the condensation of the aminopyrazole with various bielectrophilic partners.

Pyrazolo[3,4-b]pyridines and Analogs

The pyrazolo[3,4-b]pyridine scaffold is a key structure in drug discovery, and its synthesis from 5-aminopyrazoles is well-established. nih.govmdpi.com A common and effective method involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.com The reaction proceeds through an initial attack of the pyrazole's amino group on one of the carbonyls, followed by cyclization and dehydration to form the pyridine (B92270) ring. When unsymmetrical 1,3-dicarbonyls are used, the reaction can lead to a mixture of regioisomers, with the outcome often dictated by the relative electrophilicity of the two carbonyl groups. mdpi.com

Another powerful strategy is the Gould-Jacobs reaction, where a 5-aminopyrazole reacts with a reagent like diethyl 2-(ethoxymethylene)malonate. mdpi.com This reaction typically leads to 4-hydroxy- or 4-chloro-substituted pyrazolo[3,4-b]pyridines after subsequent transformations. mdpi.com

Furthermore, multi-component reactions provide a highly efficient route. For instance, the reaction between a 5-aminopyrazole, an aldehyde, and a β-ketonitrile in the presence of a base can yield highly substituted pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov Microwave-assisted protocols have also been developed to accelerate these syntheses. mdpi.com

| Starting Materials (Aminopyrazole + Reagent) | Reaction Conditions | Product Type | Reference(s) |

| 5-Aminopyrazole, 1,3-Diketones | Glacial Acetic Acid, Reflux | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazole, Enaminone | Acetic Acid | Pyrazolo[3,4-b]pyridines | beilstein-journals.orgnih.gov |

| 5-Aminopyrazole, Aldehyde, β-Ketonitrile | Triethylamine, DMF, 90°C | Pyrazolo[3,4-b]pyridines | beilstein-journals.orgnih.gov |

| 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Pyruvic Acid, Aromatic Aldehydes | Acetic Acid, Microwave, 160°C | Pyrazolo[3,4-b]pyridines | mdpi.com |

Pyrazolo[1,5-a]pyrimidines and Related Annulated Structures

Pyrazolo[1,5-a]pyrimidines, structural isomers of pyrazolo[3,4-b]pyridines, are another class of fused heterocycles readily accessible from ethyl 5-amino-1H-pyrazole-3-acetate and its derivatives. nih.gov The most prevalent synthetic route is the condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776). nih.gov The reaction is often catalyzed by acid and proceeds with high regioselectivity. The nucleophilic exocyclic amino group of the 5-aminopyrazole preferentially attacks one of the carbonyl carbons of the dicarbonyl compound, initiating a sequence of condensation and cyclization to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net

The choice of reactants and conditions can be tailored to produce a variety of substituted pyrazolo[1,5-a]pyrimidines. For example, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate (B101781) leads to the formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This intermediate can be further functionalized, for instance, by chlorination with phosphorus oxychloride to yield the corresponding dichloro derivative, which is a versatile precursor for further substitutions. nih.gov

| Starting Materials (Aminopyrazole + Reagent) | Reaction Conditions | Product Type | Reference(s) |

| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylates, β-Dicarbonyl compounds | H2SO4, Acetic Acid | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | Pyrazolo[1,5-a]pyrimidine-diols | nih.gov |

| 5-Aminopyrazoles, Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate | Piperidinium acetate (B1210297), Reflux | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

Pyrazolo[3,4-d]pyrimidines and Other Polycyclic Architectures

The pyrazolo[3,4-d]pyrimidine core is isosteric to purine (B94841) and is a prominent scaffold in medicinal chemistry. tandfonline.com this compound derivatives are key precursors for this system. A straightforward method involves the cyclization of an aminopyrazole carboxylate with formamide (B127407) at high temperatures to yield the corresponding pyrazolo[3,4-d]pyrimidinone. tandfonline.com This can then be converted to a 4-chloro derivative, a key intermediate for introducing various nucleophiles. tandfonline.com

Another approach involves the reaction of 5-aminopyrazole-4-carbonitriles with reagents like formic acid, carbon disulfide, or urea (B33335) to construct the pyrimidine (B1678525) ring. nih.gov More advanced solid-phase syntheses utilizing aza-Wittig/electrocyclic ring closure reactions have also been reported, allowing for the efficient generation of diverse pyrazolo[3,4-d]pyrimidine libraries. researchgate.net For example, a resin-bound aminopyrazole can be converted to an imine and then cyclized to form the fused pyrimidine system. researchgate.net

| Starting Materials (Aminopyrazole derivative + Reagent) | Reaction Conditions | Product Type | Reference(s) |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Formamide | 190°C | Pyrazolo[3,4-d]pyrimidinone | tandfonline.com |

| 5-Amino-1H-pyrazole-4-carbonitrile, Formamide | Microwave, 200°C | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |

| 5-Aminopyrazole, PBr3, DMF | 50-60°C | Pyrazolo[3,4-d]pyrimidines | nih.gov |

| 5-Amino-3-substituted-pyrazole-4-carbonitriles, Phenylisocyanate | Pyridine, Reflux | Pyrazolo[3,4-d]pyrimidine-thiones/ones | nih.gov |

Pyrazoloazines (e.g., Pyrazolo[5,1-c]-1,2,4-triazines)

The 5-aminopyrazole moiety is also a precursor to various other fused pyrazoloazines, including the pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sciencepublishinggroup.comtriazine system. beilstein-journals.orgnih.gov A common synthetic strategy involves the diazotization of the 5-amino group on the pyrazole (B372694) ring, followed by coupling with a compound containing an active methylene (B1212753) group. sciencepublishinggroup.comosi.lv

For instance, 5-aminopyrazole-4-carbonitrile can be treated with nitrous acid to form a diazonium salt. This intermediate is then coupled with active methylene compounds like acetylacetone or malononitrile (B47326). sciencepublishinggroup.com The resulting hydrazone intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization to afford the pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sciencepublishinggroup.comtriazine ring system. sciencepublishinggroup.comosi.lv This method allows for the introduction of various substituents onto the newly formed triazine ring, depending on the choice of the active methylene partner.

| Starting Materials (Aminopyrazole derivative + Reagents) | Reaction Conditions | Product Type | Reference(s) |

| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, Nitrous acid, Acetylacetone | Low temperature, then Acetic acid | Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sciencepublishinggroup.comtriazine | sciencepublishinggroup.com |

| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles, Nitrous acid, Ethyl cyanoacetate (B8463686) | Diazotization, then coupling and heating in Acetic acid | Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sciencepublishinggroup.comtriazine | osi.lv |

| Diazotized 3-aminopyrazole, Sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate | Ethanol (B145695), 0-5°C | Pyrazolo[5,1-c] nih.govCurrent time information in Bangalore, IN.sciencepublishinggroup.comtriazine | d-nb.info |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

Design and Synthesis of Diverse Chemical Libraries

The use of this compound and its analogs in MCRs is a highly effective strategy for the design and synthesis of diverse chemical libraries for high-throughput screening. nih.gov The pyrazolo[1,5-a]pyrimidine scaffold, for example, is considered a privileged structure for combinatorial library design due to its synthetic accessibility and biological relevance. researchgate.net

Four-component reactions are particularly noteworthy. For instance, the condensation of an aldehyde, malononitrile, hydrazine (B178648), and a β-keto ester like ethyl acetoacetate can lead to the formation of highly substituted dihydropyrano[2,3-c]pyrazoles in a single step. tandfonline.com By systematically varying each of the four components, large libraries of related compounds can be rapidly assembled. These MCRs are often performed under environmentally benign conditions, sometimes in water or using mild catalysts. nih.govtandfonline.com Such approaches are crucial in medicinal chemistry for exploring structure-activity relationships and identifying novel lead compounds. nih.gov

Exploration of Novel Scaffolds through MCRs

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in synthetic organic chemistry for the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. This approach offers significant advantages, including reduced reaction times, energy savings, and minimized waste, aligning with the principles of green chemistry. In the context of pyrazole chemistry, MCRs provide a direct and versatile route to novel and densely functionalized scaffolds that would otherwise require lengthy, multi-step synthetic sequences.

The inherent reactivity of aminopyrazole precursors, or the in-situ formation of the pyrazole ring from acyclic components, makes them ideal substrates for MCRs. A common and effective MCR for generating pyrazole derivatives involves the condensation of a β-ketoester, a hydrazine, and an aldehyde. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives is achieved through a pseudo-five-component reaction. This process involves two equivalents of a hydrazine (like phenylhydrazine) and two equivalents of a β-ketoester (such as ethyl acetoacetate) reacting with one equivalent of an aromatic aldehyde. nih.gov The reaction proceeds through a sequence of cyclocondensation to form a pyrazolone (B3327878) intermediate, followed by a Knoevenagel condensation with the aldehyde and a subsequent Michael addition to yield the final bis-pyrazole scaffold. nih.gov

Another prominent MCR involves the combination of aldehydes, malononitrile, and a hydrazine derivative to construct 5-aminopyrazole-4-carbonitriles. nih.gov This reaction is often catalyzed and can be performed under environmentally benign conditions. The proposed mechanism begins with the Knoevenagel condensation of an aldehyde with malononitrile. The resulting adduct then undergoes a Michael addition with the hydrazine, followed by an intramolecular cyclization and subsequent aromatization (often through aerobic oxidation) to furnish the highly substituted 5-aminopyrazole product. The versatility of this method allows for the generation of a diverse library of derivatives by simply varying the aldehyde and hydrazine components.

Researchers have also developed five-component reactions to synthesize even more complex fused heterocyclic systems. One such example is the synthesis of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amines. nih.gov This reaction brings together a phenylacetonitrile, an aryl aldehyde, a hydrazine, ammonium (B1175870) acetate, and ethyl acetoacetate, often facilitated by a catalyst like meglumine. nih.gov The intricate cascade of reactions highlights the remarkable ability of MCRs to rapidly build molecular complexity from simple starting materials.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Product Scaffold | Reactants | Key Reaction Sequence | Reference |

|---|---|---|---|

| 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) | Aryl aldehyde, Hydrazine (2 eq.), Ethyl acetoacetate (2 eq.) | Cyclocondensation-Knoevenagel-Michael Addition | nih.gov |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Malononitrile, Phenylhydrazine (B124118) | Knoevenagel Condensation-Michael Addition-Cyclization-Oxidation | |

| 4,7-Dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine | Phenylacetonitrile, Aryl aldehyde, Hydrazine, Ammonium acetate, Ethyl acetoacetate | Multi-step cascade | nih.gov |

N-Substitution and C-Functionalization of the Pyrazole Core

The functionalization of the pyrazole ring at its nitrogen and carbon atoms is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound and related structures serve as versatile platforms for such modifications.

N-Substitution:

The N1 position of the pyrazole ring is a primary site for modification, often achieved through N-alkylation or N-arylation reactions. The synthesis of N-substituted aminopyrazole esters can be accomplished by reacting hydrazine derivatives with appropriate precursors. For example, treating ethyl cyano pyruvate (B1213749) with (2,2-diethoxyethyl)hydrazine (B3052554) in a biphasic solvent system yields ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-3-carboxylate. scirp.org Similarly, N-alkylation can be performed on a pre-formed pyrazole ring. An efficient protocol for the N-alkylation of heterocyclic carboxylates, including ethyl 1H-pyrazole-5-carboxylate, involves coupling with N-Boc-3-iodoazetidine, demonstrating a method to introduce functionalized alkyl groups. researchgate.net

The amino group at the C5 position can also be a site for functionalization. Formylation of 5-amino-1-(2-hydroxyethyl)pyrazole (B159084) has been reported using a mixture of acetic anhydride (B1165640) and formic acid, leading to further cyclization possibilities. scirp.org

C-Functionalization:

Functionalization of the carbon atoms of the pyrazole core allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives. The C3 position can be functionalized early in the synthesis. For instance, novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates have been synthesized from the condensation of hydrazides with a ketene (B1206846) dithioacetal, thereby installing a methylthio group at C3. researchgate.net

For pre-formed pyrazole rings, modern cross-coupling reactions are invaluable tools. The C5 position of pyrano[2,3-c]pyrazol-4(2H)-ones, which are derived from pyrazole precursors, can be functionalized via palladium-catalyzed coupling reactions. nih.gov In this approach, the 5-hydroxy group is first converted into a reactive triflate group. This triflate can then participate in carbon-carbon bond-forming reactions, such as the Suzuki coupling, to introduce various aryl and heteroaryl substituents. nih.gov This strategy highlights a powerful method for C-functionalization at a specific carbon atom of the pyrazole-fused system. nih.gov

Table 2: Examples of N- and C-Functionalization Reactions

| Position | Reaction Type | Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|---|

| N1 | N-Alkylation | (2,2-Diethoxyethyl)hydrazine, Ethyl cyano pyruvate | Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-3-carboxylate | scirp.org |

| N1 | N-Alkylation | N-Boc-3-iodoazetidine | Ethyl 1-(N-Boc-azetidin-3-yl)-1H-pyrazole-5-carboxylate | researchgate.net |

| C3 | Thioetherification | Hydrazides, Ketene dithioacetal | Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | researchgate.net |

| C5 | C-C Coupling | Triflic anhydride, then (Hetero)aryl boronic acid, Pd catalyst | 5-(Hetero)aryl-pyrano[2,3-c]pyrazoles | nih.gov |

| C5-NH₂ | Formylation | Acetic anhydride, Formic acid | N-formyl derivative | scirp.org |

Computational and Theoretical Chemistry Studies on Ethyl 5 Amino 1h Pyrazole 3 Acetate

Electronic Structure and Molecular Orbital Analysis (DFT Calculations)

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a framework to probe the electronic makeup of molecules like Ethyl 5-amino-1H-pyrazole-3-acetate. These calculations can elucidate the distribution of electrons within the molecule and the nature of its molecular orbitals, which are fundamental to its chemical behavior.

A critical aspect of pyrazole (B372694) chemistry is tautomerism. For a 3(5)-aminopyrazole derivative with an ester group, two primary tautomeric forms are expected: the 3-amino-5-carboxylate and the 5-amino-3-carboxylate. Theoretical calculations on similar systems, such as methyl 5-amino-1H-pyrazole-3-carboxylate, have shown that the tautomer with the ester group at position 3 (T3) can be the more stable form, particularly in the gas phase and non-polar solvents. nih.gov This stability is often attributed to favorable intramolecular interactions. The presence of different substituents and the surrounding environment can, however, influence this tautomeric equilibrium. nih.gov For the purpose of this analysis, we will consider the properties of the 5-amino-3-acetate tautomer as specified in the subject, while acknowledging the potential for tautomeric equilibria.

HOMO-LUMO Gap Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. Computational studies on various pyrazole derivatives have demonstrated the utility of HOMO-LUMO gap analysis in predicting their reactivity. For instance, in a study of pyrazole-carboxamides, the HOMO-LUMO energy gaps were calculated to be in the range of 4.23 to 5.63 eV, indicating varying degrees of reactivity within the series. jcsp.org.pk For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO gap was calculated to be approximately 4.458 eV, suggesting high electronic stability. iaea.org Based on these analogous systems, the HOMO-LUMO gap for this compound is expected to fall within a similar range, signifying a moderately reactive molecule.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can further quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table presents the theoretical framework for calculating global reactivity descriptors from HOMO and LUMO energies.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in a molecule is rarely uniform. Some atoms bear partial positive charges, while others have partial negative charges. This charge distribution is fundamental to understanding a molecule's polarity, its interaction with other molecules, and its reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool in this regard. They depict the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying charge.

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. The amino group is also a region of high electron density. Conversely, the hydrogen atoms of the N-H and C-H bonds, as well as the carbonyl carbon of the ester group, are generally regions of positive electrostatic potential, indicating their susceptibility to nucleophilic attack. Computational studies on related pyrazoles confirm this general pattern, highlighting the nitrogen atoms and exocyclic functional groups as key sites for intermolecular interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization and Energy Profiles

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's feasibility and rate. For reactions involving pyrazoles, such as electrophilic substitution or cyclization reactions, DFT calculations can be used to model the structures of intermediates and transition states, and to calculate the activation energies. For example, in the synthesis of fused pyrazole systems, computational studies can help to elucidate the cyclization pathways and predict the most favorable reaction conditions. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical calculations of vibrational frequencies can be used to predict the Infrared (IR) spectrum of this compound. The calculated spectrum can be compared with experimental data to confirm the structure of the molecule and to assign specific vibrational modes to the observed absorption bands. For pyrazole derivatives, characteristic vibrational bands include the N-H stretching of the pyrazole ring and the amino group, C=O stretching of the ester, and various C-N and C-C stretching and bending modes within the heterocyclic ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra, which is often a complex task for substituted heterocycles.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of a molecule, which correspond to its Ultraviolet-Visible (UV-Vis) absorption spectrum. These calculations can help to understand the electronic structure and the nature of the chromophores within the molecule.

| Spectroscopic Technique | Predicted Property | Computational Method | Relevant Structural Information |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Presence of functional groups (N-H, C=O, C-N, etc.) |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Chemical environment of each nucleus |

| UV-Visible Spectroscopy | Electronic Transitions (λmax) | TD-DFT | Conjugated systems and chromophores |

This table outlines the application of computational methods for predicting the spectroscopic properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. These methods provide insights into the preferred spatial arrangements of atoms (conformations) and how they fluctuate over time, which are crucial for determining a molecule's properties and reactivity.

For this compound, the conformation is influenced by the rotation around the C-C bond connecting the pyrazole ring and the acetate (B1210297) group, as well as the C-O bond of the ester. The planarity of the pyrazole ring is a key feature, and the substituents' positions relative to this plane are of interest. In a related compound, methyl 5-amino-1H-pyrazole-3-carboxylate, X-ray crystallography revealed a transoidal conformation where the oxygen atom of the alkoxy group is in a trans position relative to the nitrogen atom of the pyrazole ring. nih.gov This suggests that steric and electronic effects dictate the most stable arrangement.

Molecular dynamics simulations can further elucidate the conformational landscape by simulating the atomic motions over time. These simulations can reveal the flexibility of the molecule and the accessible conformations in different environments, such as in a vacuum or in a solvent. While specific MD simulation data for this compound is not extensively detailed in the provided search results, studies on similar pyrazole-containing compounds highlight the utility of this technique. For example, MD simulations of pyrazole-benzofuran hybrids have been used to understand their interaction with biological targets by observing how the pyrazole ring orients itself within an active site. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize certain conformations. nih.gov

The conformational preferences of this compound are also influenced by intermolecular interactions, particularly hydrogen bonding. The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. In the solid state, these interactions can lead to the formation of specific supramolecular structures, such as dimers or chains, which lock the molecule into a particular conformation. nih.govnih.gov

A search of the PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound. These values, calculated using computational methods, are related to the molecule's shape and size in the gas phase and can be indirectly correlated with its conformational properties.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.09241 | 135.7 |

| [M+Na]⁺ | 192.07435 | 143.4 |

| [M-H]⁻ | 168.07785 | 135.1 |

| [M+NH₄]⁺ | 187.11895 | 154.0 |

| [M+K]⁺ | 208.04829 | 141.6 |

| [M+H-H₂O]⁺ | 152.08239 | 128.5 |

| [M+HCOO]⁻ | 214.08333 | 157.5 |

| [M+CH₃COO]⁻ | 228.09898 | 176.8 |

| [M+Na-2H]⁻ | 190.05980 | 139.4 |

| [M]⁺ | 169.08458 | 134.7 |

| [M]⁻ | 169.08568 | 134.7 |

| m/z: mass-to-charge ratio |

Tautomerism Studies and Energetic Preferences

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For pyrazole derivatives, annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. The position of the substituents on the pyrazole ring can significantly influence which tautomer is more stable.

For 3(5)-substituted-1H-pyrazoles, the equilibrium between the 3-substituted and 5-substituted tautomers is a subject of interest. nih.gov In the case of this compound, the molecule can theoretically exist in different tautomeric forms. However, experimental and theoretical studies on similar compounds provide insights into the likely predominant form.

A study on a series of disubstituted 1H-pyrazoles investigated the influence of substituents on tautomeric preference. nih.gov It was found that for compounds with an amino group, the tautomer with the ester or amide group at the 3-position (T3) is often favored in the crystal state. nih.gov For instance, in the crystal structure of methyl 5-amino-1H-pyrazole-3-carboxylate, the T3 tautomer is adopted. nih.gov This preference is attributed to a combination of factors including the electronic nature of the substituents (donating or withdrawing), intramolecular hydrogen bonding, and intermolecular interactions. nih.gov

Theoretical calculations using Density Functional Theory (DFT) are instrumental in assessing the relative stabilities of different tautomers. These calculations can determine the energetic preferences in various environments, from the gas phase to different solvents. For 3(5)-carboxy-1H-pyrazole-5(3)-carboxylate, theoretical analysis showed a delicate balance between different tautomeric forms, highlighting the significant impact of the substituent type. nih.gov Generally, electron-donating groups like amino groups tend to favor the tautomer where the substituent is at the 3-position. nih.gov

The solvent can also play a crucial role in shifting the tautomeric equilibrium. In some cases, a tautomeric equilibrium has been observed in solution, as seen for N-methyl 5-amino-1H-pyrazole-3-carboxylamide in DMSO. nih.gov This indicates that the relative energies of the tautomers can be close, and the surrounding medium can influence their populations.

In a broader context, studies on 3(5)-phenylpyrazoles have shown that they exist as mixtures rich in the 3-phenyl tautomer in solution, which is also the form present in the solid state. fu-berlin.de This further supports the idea that the electronic properties of the substituent at the 3 or 5 position are a major determinant of the tautomeric equilibrium.

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 5 Amino 1h Pyrazole 3 Acetate and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the characterization of Ethyl 5-amino-1H-pyrazole-3-acetate and its derivatives, providing precise mass measurements that lead to the determination of their elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula.

For the parent compound, this compound, the predicted monoisotopic mass is 169.08513 Da. uni.lu HRMS analysis, often using electrospray ionization (ESI), would seek to find ions corresponding to this mass. Common adducts observed in ESI-HRMS include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. uni.lu The high resolution of the technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, in the synthesis of novel pyrazole (B372694) derivatives, HRMS is routinely used to confirm that the elemental composition of the product matches the expected structure. rsc.orgresearchgate.net

Table 1: Predicted HRMS Data for this compound (C₇H₁₁N₃O₂) uni.lu

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 170.09241 |

| [M+Na]⁺ | 192.07435 |

| [M+K]⁺ | 208.04829 |

| [M-H]⁻ | 168.07785 |

| [M+NH₄]⁺ | 187.11895 |

This interactive table is based on predicted data and illustrates the expected high-resolution mass values for different ionic species of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the molecular framework.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F)

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a derivative like Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, characteristic signals are observed. iucr.org The ethyl group of the acetate (B1210297) moiety typically shows a triplet for the methyl (CH₃) protons around 1.17 ppm and a quartet for the methylene (B1212753) (CH₂) protons around 4.09 ppm, with a coupling constant (J) of about 7.2 Hz. iucr.org The protons of the pyrazole ring and the amino group exhibit chemical shifts that are highly dependent on the substitution pattern and the solvent used. For example, the NH₂ protons can appear as a broad singlet, while the pyrazole CH proton signal is also a singlet. iucr.orgnih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The large chemical shift range helps to resolve all carbon signals. nih.gov For pyrazole derivatives, the carbonyl carbon of the ester group is typically found in the downfield region (e.g., ~170 ppm). iucr.org The carbons of the pyrazole ring resonate in the aromatic/olefinic region, and their specific shifts are diagnostic of the substitution pattern. The ethyl group carbons appear in the upfield region.

¹⁹F NMR: While not applicable to the parent compound, ¹⁹F NMR is a crucial technique for derivatives containing fluorine atoms. It offers high sensitivity and a wide chemical shift range, making it an excellent probe for structural analysis of fluorinated analogues. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Acetate Derivatives in DMSO-d₆

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ester -CH₂CH₃ | ~1.2 (triplet) iucr.org | ~14.0 |

| Ester -CH₂ CH₃ | ~4.1 (quartet) iucr.org | ~60.0 |

| Pyrazole -CH₂-COO | ~4.4 (singlet) nih.gov | ~50.0 |

| Pyrazole Ring C-H | ~4.3 (singlet) iucr.org | ~90.0 |

| Pyrazole Ring C-NH₂ | - | ~150-160 |

| Pyrazole Ring C=O | - | ~170 |

| Ester C=O | - | ~168 iucr.org |

| -NH₂ | ~7.2 (singlet) iucr.org | - |

This interactive table presents typical chemical shift ranges compiled from related structures to illustrate the expected NMR data.

Two-Dimensional NMR (COSY, HSQC, HMBC)

While 1D NMR provides essential data, complex structures often require 2D NMR for unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In this compound, a key correlation would be observed between the methyl and methylene protons of the ethyl group, confirming the ethyl acetate fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govsdsu.edu It allows for the definitive assignment of each proton signal to its attached carbon atom. For example, the singlet at ~4.4 ppm in the ¹H spectrum can be assigned to the CH₂ group adjacent to the ester by its correlation to the corresponding carbon signal around 50 ppm in the ¹³C spectrum. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.govsdsu.edu HMBC is crucial for piecing together the molecular skeleton, especially for connecting fragments separated by quaternary carbons or heteroatoms. researchgate.net For instance, correlations from the methylene protons of the acetate group to the carbonyl carbon and to the C3 carbon of the pyrazole ring would firmly establish the connectivity of the side chain to the heterocycle.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural confirmation that is often impossible to achieve with 1D methods alone, particularly when distinguishing between isomers. iucr.orgnih.gov

Solid-State NMR (if applicable)

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. While no specific ssNMR studies on this compound were found in the initial search, this method would be highly applicable. It can provide valuable information on molecular conformation and packing in the crystal lattice, distinguish between different polymorphs (crystalline forms), and study intermolecular interactions like hydrogen bonding in the solid state, complementing data from X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are excellent for identifying the functional groups present in this compound and its derivatives. tudublin.ie

FT-IR Spectroscopy: The FT-IR spectrum provides a characteristic "fingerprint" of the molecule. Key absorption bands for a derivative like Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate include:

N-H stretching: The amino (NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹. iucr.org

C-H stretching: Aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

C=O stretching: A very strong and sharp band for the ester carbonyl is expected around 1730-1750 cm⁻¹. iucr.org A separate band for the ring carbonyl in oxo-derivatives can also be seen (~1700 cm⁻¹). iucr.org

N-H bending: The bending vibration of the amino group is found near 1620-1650 cm⁻¹.

C-O stretching: The C-O single bond stretch of the ester group appears in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While C=O stretching is strong in the IR, C=C and C=N bonds of the pyrazole ring often produce strong signals in the Raman spectrum. The combination of both FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Pyrazole Derivatives

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |

| Amino (N-H stretch) | FT-IR | 3250 - 3460 | iucr.orgnih.gov |

| Ester (C=O stretch) | FT-IR | 1730 - 1752 | iucr.orgnih.gov |

| Ring (C=O stretch) | FT-IR | ~1700 | iucr.org |

| Pyrazole Ring Vibrations | Raman | 630-640 |

This interactive table summarizes key vibrational bands observed for functional groups in related pyrazole structures.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single Crystal X-Ray Diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive proof of connectivity, conformation, and intermolecular interactions. researchgate.net

For derivatives of this compound, obtaining suitable crystals allows for the determination of:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles confirms the geometry of the pyrazole ring and its substituents. For example, in a related structure, the pyrazole ring was found to be essentially planar. iucr.orgnih.gov

Molecular Conformation: The technique reveals the spatial orientation of different parts of the molecule, such as the torsion angles between the pyrazole ring and the acetate side chain.

Intermolecular Interactions: Crucially, X-ray diffraction elucidates the crystal packing, showing how molecules arrange themselves in the lattice. This includes identifying and characterizing hydrogen bonds, which are critical in pyrazole chemistry. The amino group and the pyrazole ring nitrogens are common hydrogen bond donors, while the ester and ring carbonyl oxygens are acceptors. These interactions often lead to the formation of complex supramolecular architectures, such as one-dimensional chains or two-dimensional layers. nih.govnih.gov

For example, the crystal structure of Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate revealed that the crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into infinite one-dimensional chains. nih.gov

Table 4: Illustrative Crystallographic Data for a Pyrazole Derivative (Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0012 (7) |

| b (Å) | 7.5870 (8) |

| c (Å) | 10.1055 (10) |

| α (°) | 81.038 (2) |

| β (°) | 72.173 (2) |

| γ (°) | 65.643 (1) |

| Volume (ų) | 465.26 (8) |

This interactive table shows example crystal data for a closely related pyrazole derivative, highlighting the detailed structural information obtained from X-ray diffraction.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable tools for the assessment of purity and the separation of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are prominently utilized to monitor reaction progress, verify product purity, and isolate specific isomers from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis and purification of pyrazole derivatives. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the polarity and structural characteristics of the analytes.

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice. In this mode, a nonpolar stationary phase, such as a C18 or C8 alkyl-silica column, is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.comacs.orgrsc.org The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like aminopyrazoles. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Research on pyrazole derivatives demonstrates the efficacy of RP-HPLC in purity assessment. For instance, the purity of various synthesized pyrazole inhibitors is often confirmed to be ≥95% by HPLC analysis. acs.org Detailed HPLC methods have been reported for a range of pyrazole compounds, showcasing the adaptability of the technique. nih.gov

The separation of regioisomers and enantiomers of pyrazole derivatives is a more complex challenge that has been successfully addressed using specialized HPLC techniques. For example, the separation of 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers has been achieved through HPLC, which is crucial for structure-activity relationship (SAR) studies. acs.org Furthermore, enantioselective separation of chiral pyrazole derivatives has been accomplished using polysaccharide-based chiral stationary phases, such as Lux cellulose-2 and Lux amylose-2. nih.gov These methods are vital for developing stereospecific pharmacological studies, as different enantiomers can exhibit distinct biological activities. nih.gov

Table 1: Examples of HPLC Conditions for the Analysis of Pyrazole Derivatives

| Compound Type | Column | Mobile Phase | Detection | Purity/Result | Reference |

|---|---|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | Not specified | Method A: Gradient elution with Acetonitrile/Water + 0.1% TFA. Method B: Gradient elution with Acetonitrile/Water + 0.1% TFA | UV | >99% | nih.gov |

| Pyrazole-based immune cytopenia inhibitors | X-Bridge analytical C18 (4.6 mm × 150 mm, 5 μm) | Not specified | PDA (190−800 nm) and Mass Spectrometer (200−1200 Da) | ≥95% | acs.org |

| 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not specified | Method developed for analysis and preparative separation | sielc.com |

| Racemic 4,5-dihydro-1H-pyrazole derivatives | Lux cellulose-2 and Lux amylose-2 | Normal and polar organic elution modes | Not specified | Baseline resolution of enantiomers achieved | nih.gov |

| Positional isomers (e.g., Dichlorobenzene, Chlorotoluene) | MIL-53(Fe) packed column | Acetonitrile/Water (various ratios) | UV at 254 nm | Successful separation of isomers | rsc.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving pyrazole derivatives and for preliminary purity checks. nih.gov In a typical application, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel (Silica gel 60 F₂₅₄). nih.govupt.ro

The plate is then developed in a chamber containing a suitable mobile phase. The choice of eluent system is critical for achieving good separation. A common mobile phase for pyrazole compounds is a mixture of ethyl acetate and n-hexane. nih.gov For Schiff bases derived from 1H-3-methyl-4-ethoxycarbonyl-5-amino-pyrazole, solvent systems like benzene:ethyl acetate or benzene:methanol have been used. upt.ro After development, the separated spots are visualized, often under UV light, allowing for the qualitative assessment of the presence of starting materials, intermediates, and final products. upt.ro Although primarily a qualitative technique, TLC can also provide semi-quantitative information and is invaluable for optimizing reaction conditions before scaling up.

Table 2: TLC Conditions for Analysis of Pyrazole Derivatives

| Compound Type | Stationary Phase | Mobile Phase | Visualization | Application | Reference |

|---|---|---|---|---|---|

| Azo-linked 5-Amino-pyrazole-4-carbonitrile derivatives | Silica gel 60 F₂₅₄ | Ethyl acetate: n-hexane (1:2) | Not specified | Monitoring reaction progress | nih.gov |

| Schiff bases of 1H-3-methyl-4-ethoxycarbonyl-5-amino-pyrazole | Silica gel 60 F₂₅₄ | Benzene: Ethyl acetate (1:1) or Benzene: Methanol (7:3) | Not specified | Characterization and purity check | upt.ro |

Applications of Ethyl 5 Amino 1h Pyrazole 3 Acetate in Specialized Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecular Architectures

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of Ethyl 5-amino-1H-pyrazole-3-acetate makes it an ideal starting material for constructing intricate molecular frameworks. nih.govnih.gov This has led to its extensive use in the synthesis of various heterocyclic compounds with significant biological and material properties.

Precursor in Agrochemical Building Block Synthesis

In the field of agricultural science, this compound and its derivatives are instrumental as key building blocks for the synthesis of novel agrochemicals. chemimpex.com The pyrazole scaffold is a common feature in many commercially successful herbicides and fungicides. The ability to modify the amino and acetate (B1210297) groups allows for the fine-tuning of the biological activity and selectivity of the final products, leading to more effective and environmentally benign crop protection solutions. chemimpex.com For instance, the core pyrazole structure can be elaborated into more complex systems that target specific enzymes or metabolic pathways in pests and weeds. chemimpex.com

Intermediate in Specialty Chemical Production

The versatility of this compound extends to the production of various specialty chemicals. chemimpex.com Its derivatives are utilized in the synthesis of dyes, pigments, and other performance chemicals where the pyrazole core contributes to the desired color, stability, and other physicochemical properties. The compound serves as a precursor for creating a diverse array of substituted pyrazoles, which in turn are used to build larger, more complex molecules for a range of industrial applications.

Contributions to Novel Methodological Advancements in Organic Chemistry

The reactivity of this compound has not only been exploited for the synthesis of target molecules but has also contributed to the development of new synthetic methodologies.

Development of New Synthetic Reagents and Catalyst Ligands

The amino group of this compound can be readily transformed into various other functional groups, making it a valuable precursor for the development of new synthetic reagents. Furthermore, the pyrazole nucleus, with its multiple nitrogen atoms, can act as a ligand for metal catalysts. By modifying the substituents on the pyrazole ring, chemists can design and synthesize novel ligands with tailored electronic and steric properties, which can lead to improved catalytic activity and selectivity in a variety of organic transformations.

Applications in Continuous Flow Chemistry and Microreactor Technology

The synthesis of pyrazole derivatives, including those derived from this compound, is increasingly being adapted to continuous flow chemistry and microreactor technology. These modern synthetic techniques offer several advantages over traditional batch processes, including improved safety, higher yields, better reproducibility, and easier scalability. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and sustainable chemical production.

Building Block for Advanced Materials (e.g., Coordination Polymers, Supramolecular Chemistry)

The ability of the pyrazole ring and its functional groups to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound an attractive building block for the construction of advanced materials.

In the realm of supramolecular chemistry, the pyrazole moiety can act as a versatile connector, linking different molecular components to form well-defined, self-assembled structures. This has led to the creation of novel gels, liquid crystals, and other soft materials with interesting properties.

Furthermore, the nitrogen atoms of the pyrazole ring can coordinate to metal ions, making it a suitable ligand for the synthesis of coordination polymers. mdpi.com These materials consist of metal centers linked by organic ligands to form extended one-, two-, or three-dimensional networks. By carefully selecting the metal ion and modifying the pyrazole ligand, it is possible to create coordination polymers with a wide range of properties, including porosity, luminescence, and magnetic ordering, making them promising candidates for applications in gas storage, sensing, and catalysis. mdpi.comnih.gov

Future Perspectives and Emerging Research Avenues for Ethyl 5 Amino 1h Pyrazole 3 Acetate Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

Exploration of Unprecedented Reactivity and Novel Transformations

While Ethyl 5-amino-1H-pyrazole-3-acetate is a well-established synthetic intermediate, there remains significant potential for discovering unprecedented reactivity and novel chemical transformations. The unique arrangement of functional groups—an amino group, an ester, and the pyrazole (B372694) ring's nitrogen atoms—provides a rich playground for methodological innovation. nih.govnih.gov The 5-aminopyrazole moiety is a polyfunctional scaffold with three nucleophilic centers (4-CH, 1-NH, and 5-NH2) that can be selectively targeted in reactions with electrophiles to produce a variety of derivatives. nih.gov

Future research will likely focus on developing novel cyclization reactions to construct complex fused heterocyclic systems. For instance, the reaction of the amino group and the adjacent ring nitrogen with bifunctional electrophiles could lead to the formation of pyrazolo[1,5-a]pyrimidines, pyrazolotriazines, and other medicinally relevant scaffolds. nih.gov The development of new catalytic systems, including transition-metal catalysts and photoredox catalysts, will be crucial in unlocking these new transformations. mdpi.com

Moreover, the exploration of C-H activation reactions on the pyrazole ring of this compound could provide direct and atom-economical routes to functionalized derivatives, avoiding the need for pre-functionalized starting materials. The strategic functionalization of the pyrazole core is a key focus for researchers aiming to create structurally diverse compounds. doaj.org Investigating its behavior in multicomponent reactions, where three or more reactants combine in a single step, could also yield novel and complex molecular architectures with high efficiency. nih.gov

Development of More Sustainable and Economically Viable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce environmental impact and improve economic viability. researchgate.net For the synthesis of this compound and its derivatives, future research will prioritize the development of more sustainable and cost-effective methods.

One promising area is the use of novel, environmentally benign catalysts. For example, researchers have successfully used a nano-copper catalyst immobilized on a modified layered double hydroxide (B78521) for the synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.govrsc.org This approach offers advantages such as high efficiency, mild reaction conditions, and the ability to reuse the catalyst over multiple cycles. nih.govrsc.org Similar strategies could be adapted for the synthesis of this compound, replacing traditional, more hazardous reagents. The use of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture, simplifying product purification. researchgate.net

Another key aspect of green synthesis is the choice of solvent. Water is an ideal solvent from both an economic and environmental perspective. researchgate.net Research into performing pyrazole synthesis in aqueous media or other green solvents like ethanol (B145695) is an active area. nih.govjetir.org One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. mdpi.com The development of such efficient, one-pot procedures for producing Ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives from readily available starting materials represents a significant goal for future synthetic efforts. nih.govnih.gov

Strategic Applications in Niche and Interdisciplinary Chemical Fields

Beyond its established role in medicinal chemistry, the unique structural and electronic properties of this compound make it a promising candidate for applications in various niche and interdisciplinary fields. jetir.org The pyrazole scaffold is known for its versatility, and its derivatives have found use in agrochemicals, materials science, and coordination chemistry. nih.govresearchgate.net

In materials science, pyrazole derivatives are being investigated for their potential as fluorescent dyes and corrosion inhibitors. jetir.org The conjugated π-system of the pyrazole ring can be tailored to produce compounds with specific photophysical properties, making them valuable for applications in sensors and imaging. doaj.org By modifying the substituents on the this compound core, it may be possible to design novel materials with tailored optical or electronic properties.

The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions, opening up applications in coordination chemistry. researchgate.net Pyrazole-derived ligands can form stable complexes with a wide range of metals, leading to structures with interesting catalytic, magnetic, or photoluminescent properties. researchgate.net this compound could serve as a precursor to multidentate ligands capable of forming mononuclear or polynuclear coordination complexes. researchgate.netnih.gov These complexes could find use as catalysts in organic synthesis or as building blocks for functional metal-organic frameworks (MOFs). Furthermore, the agrochemical industry has a long history of utilizing pyrazole derivatives as insecticides and fungicides, representing another potential avenue for the application of novel compounds derived from this compound. nih.gov

Q & A

Basic: What synthetic routes are recommended for preparing Ethyl 5-amino-1H-pyrazole-3-acetate, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives under acidic or basic conditions. For example, in analogous pyrazole syntheses, β-keto esters (e.g., ethyl acetoacetate) react with hydrazines in ethanol at reflux (60–80°C) for 6–12 hours . Optimization includes:

- pH Control : Use acetic acid or ammonium acetate to stabilize intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields pure products.

- Yield Improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) while maintaining >75% yield .

Basic: How can the purity and structural identity of this compound be confirmed?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (e.g., 183.18 g/mol for C₇H₁₁N₃O₂).

- Elemental Analysis : C, H, N content should align with theoretical values (±0.3% tolerance) .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical. For example, in related ethyl pyrazole carboxylates:

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion artifacts .

-

Structure Solution : SHELXS-97 direct methods locate heavy atoms, followed by SHELXL-2018 refinement (R-factor < 0.05) .

-

Key Parameters :

Parameter Value Range Source Unit Cell Monoclinic, P2₁/c Bond Length (C-N) 1.32–1.38 Å Torsion Angles 5–10° deviation

Discrepancies in hydrogen bonding networks (e.g., amino vs. ester interactions) require iterative refinement and electron density mapping .

Advanced: How do solvent effects and substituents influence the tautomeric equilibrium of this compound?

Methodological Answer:

The amino and ester groups drive tautomerism between 1H-pyrazole (NH) and 2H-pyrazole (N–H∙∙∙O=C) forms. Methodologies to study this include:

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets predict stability in polar solvents (ΔG < 2 kcal/mol for DMSO vs. gas phase) .

- UV-Vis Spectroscopy : Solvatochromic shifts (λmax 270–290 nm) correlate with solvent polarity (ET(30) scale) .

- X-ray Crystallography : Hydrogen-bonded dimers in crystal lattices stabilize specific tautomers (e.g., NH∙∙∙O=C interactions in ethanol) .

Intermediate: What safety protocols are essential when handling this compound?

Methodological Answer:

While specific toxicity data are limited, analogous pyrazole esters require:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (dust/vapor exposure may cause respiratory irritation) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Methodological Answer:

Contradictions arise from dynamic processes (e.g., tautomerism, rotamerism). Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows exchange, resolving split signals (e.g., NH₂ protons at δ 5.2–5.8 ppm) .

- 2D Experiments : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing pyrazole C-3 vs. C-5) .

- Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding, simplifying spectra .

Intermediate: What analytical methods quantify degradation products of this compound under acidic conditions?

Methodological Answer:

Stability studies (e.g., 0.1 M HCl, 37°C) reveal hydrolysis to 5-aminopyrazole-3-acetic acid. Analytical workflows:

Featured Recommendations

| Most viewed | ||

|---|---|---|